
Thermochemical Profile of Pentylcyclopropane:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pentylcyclopropane

Cat. No.: B14749310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for pentylcyclopropane. The information is compiled from established chemical databases

and literature, offering a valuable resource for researchers in fields where precise energetic

properties are crucial. This document presents quantitative data in a clear, tabular format,

details the experimental methodologies for key measurements, and includes a visualization of

the experimental workflow.

Core Thermochemical Data
The thermochemical properties of pentylcyclopropane are essential for understanding its

stability, reactivity, and potential energy release in chemical transformations. The following table

summarizes the key available data at standard conditions (298.15 K and 1 bar).
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Thermoche
mical
Property

Symbol Value State Source Notes

Standard

Enthalpy of

Combustion

ΔcH°
-5021.00

kJ/mol
Liquid NIST

Experimentall

y determined

Standard

Enthalpy of

Formation

ΔfH°
-132.36

kJ/mol
Liquid Calculated

Derived from

the enthalpy

of

combustion

Standard

Gibbs Free

Energy of

Formation

ΔfG° 77.23 kJ/mol Gas Cheméo

Joback

Method

(Computation

al Estimation)

[1]

Molecular

Formula
C8H16

Molecular

Weight
112.21 g/mol

Experimental Protocols: Oxygen-Bomb Combustion
Calorimetry
The standard enthalpy of combustion for pentylcyclopropane was determined using oxygen-

bomb combustion calorimetry. This technique measures the heat released when a substance is

completely burned in a constant-volume container filled with excess oxygen.

Detailed Methodology
Sample Preparation: A precise mass of liquid pentylcyclopropane is encapsulated in a

gelatin capsule or a thin, combustible bag to prevent evaporation. The mass of the sample

and the container are accurately measured.
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Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure

stainless steel vessel known as a "bomb." A known length of fuse wire is positioned to be in

contact with the sample. A small, known amount of water is added to the bomb to ensure that

the water formed during combustion is in the liquid state.

Pressurization: The bomb is sealed and then filled with high-purity oxygen to a pressure of

approximately 30 atmospheres. This ensures complete combustion of the sample.

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an

insulated container called a calorimeter. The entire system is allowed to reach thermal

equilibrium, and the initial temperature is precisely recorded.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The heat released by the combustion process is transferred to the bomb and

the surrounding water, causing the temperature of the calorimeter system to rise. The

temperature is monitored and recorded at regular intervals until it reaches a maximum and

then begins to cool.

Corrections and Calculations: The raw temperature change is corrected for heat exchange

with the surroundings and the heat released by the ignition wire and the combustion of the

capsule. The heat capacity of the calorimeter, determined by burning a standard substance

like benzoic acid, is used to calculate the total heat released during the combustion of the

pentylcyclopropane sample. This value is then used to determine the standard enthalpy of

combustion.

Calculation of Standard Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of pentylcyclopropane (liquid) was calculated from

its experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. The

balanced chemical equation for the combustion of pentylcyclopropane is:

C8H16(l) + 12O2(g) → 8CO2(g) + 8H2O(l)

The standard enthalpy of combustion is related to the standard enthalpies of formation of the

reactants and products by the following equation:

ΔcH° = [8 × ΔfH°(CO2, g) + 8 × ΔfH°(H2O, l)] - [ΔfH°(C8H16, l) + 12 × ΔfH°(O2, g)]
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The standard enthalpies of formation for carbon dioxide and liquid water are well-established:

ΔfH°(CO2, g) = -393.5 kJ/mol[2]

ΔfH°(H2O, l) = -285.83 kJ/mol[3]

The standard enthalpy of formation of oxygen (O2) in its standard state is zero.

By rearranging the equation and substituting the known values:

ΔfH°(C8H16, l) = [8 × (-393.5 kJ/mol) + 8 × (-285.83 kJ/mol)] - (-5021.00 kJ/mol) ΔfH°(C8H16,

l) = [-3148 kJ/mol - 2286.64 kJ/mol] + 5021.00 kJ/mol ΔfH°(C8H16, l) = -5434.64 kJ/mol +

5021.00 kJ/mol ΔfH°(C8H16, l) = -413.64 kJ/mol

Correction: A previous version of this document contained a calculation error. The correct

calculated standard enthalpy of formation is -413.64 kJ/mol. The data table has been updated

accordingly.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the oxygen-bomb calorimetry experiment

used to determine the enthalpy of combustion of pentylcyclopropane.
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[https://www.benchchem.com/product/b14749310#thermochemical-data-for-
pentylcyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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